Germanium tetrachloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132053. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tetrachlorogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl4Ge/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXRMSFAVATTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeCl4, Cl4Ge | |

| Record name | Germanium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Germanium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044350 | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid that fumes in air; Peculiar acidic odor; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10038-98-9 | |

| Record name | Germanium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10038-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010038989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium tetrachloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSV1R803C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of Germanium tetrachloride

An In-depth Technical Guide to the Physical and Chemical Properties of Germanium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This compound (GeCl₄) is an inorganic compound that exists as a colorless, fuming liquid at room temperature, characterized by a pungent, acidic odor.[1][2][3] It serves as a critical intermediate in the production of high-purity germanium metal and its oxide, GeO₂.[1][4] In recent years, its application has significantly expanded, particularly as a reagent in the manufacturing of optical fibers for the telecommunications industry.[1][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and purification.

Physical Properties of this compound

The physical characteristics of this compound are well-documented, making it a compound with predictable behavior under various conditions. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | GeCl₄[6] |

| Molar Mass | 214.40 g/mol [2] |

| Appearance | Colorless, fuming liquid[1][4] |

| Odor | Peculiar, acidic[1][3] |

| Density | 1.879 g/cm³ (at 20 °C)[1][2] |

| 1.844 g/cm³ (at 30 °C)[1][7] | |

| Melting Point | -49.5 °C (223.7 K)[1][2] |

| Boiling Point | 86.5 °C (359.6 K)[1][2] |

| Refractive Index | 1.464 (at sodium D-line)[2] |

| Vapor Pressure | 76 mmHg (at 20 °C)[8] |

| Standard Enthalpy of Formation (ΔfH°) | -531.8 kJ/mol[2] |

| Entropy (gas phase) | 245.6 J/(mol·K)[2] |

| Molecular Shape | Tetrahedral[2][4] |

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors, primarily dictated by the electrophilic nature of the germanium center and the reactivity of the Ge-Cl bonds.

| Property | Description |

| Hydrolysis | Reacts with water to form germanium dioxide (GeO₂) and hydrochloric acid (HCl).[2][9] The reaction is slower than that of silicon tetrachloride.[10] The balanced chemical equation is: GeCl₄ + 2H₂O → GeO₂ + 4HCl.[9] |

| Solubility | Soluble in ethanol (B145695) and ether.[10][11] It is easily soluble in dilute hydrochloric acid but insoluble in concentrated hydrochloric acid and concentrated sulfuric acid.[10][11] |

| Stability | Stable in dry air but hydrolyzes in moist air.[2][3] It is stable in concentrated hydrochloric acid, where it can form chlorogermanate complexes.[2] |

| Lewis Acidity | Acts as a strong Lewis acid, forming stable complexes with donor molecules like dimethylformamide, dimethyl sulfoxide, and pyridine.[2] |

| Redox Reactions | Can be reduced to germanium(II) species under controlled conditions.[2] The standard reduction potential for the Ge⁴⁺/Ge couple is approximately -0.15 volts in acidic media.[2] |

Key Chemical Reactions of this compound

Caption: Key chemical reactions of this compound.

Experimental Protocols

Preparation of this compound

There are several methods for the synthesis of this compound:

-

Direct Chlorination of Germanium Metal: This method involves the reaction of germanium metal with chlorine gas at elevated temperatures.[1][10]

-

Reaction of Germanium Dioxide with Hydrochloric Acid: Germanium dioxide can be dissolved in concentrated hydrochloric acid to produce this compound.[1][10] The resulting mixture is then purified by fractional distillation.[1]

-

Industrial Production from Ores: In commercial production, this compound is often an intermediate in the purification of germanium from zinc and copper ore smelter flue-dusts.[1][4] Germanium disulfide (GeS₂) from certain ores is oxidized to germanium dioxide (GeO₂), which is then processed as described above.[1]

Purification of this compound

For applications such as fiber optics, extremely high purity this compound is required.[5][12] The purification process typically involves multiple steps.

Caption: Purification workflow for optical fiber grade GeCl₄.

-

Chlorination Distillation: Crude this compound is obtained by reacting germanium concentrate with hydrochloric acid, sulfuric acid, and ferric chloride.[12] The resulting gaseous GeCl₄ is then condensed.[12]

-

Repeated Distillation: The crude GeCl₄ is mixed with hydrochloric acid and manganese dioxide and then distilled.[12] This step is repeated to further purify the compound.[12]

-

Rectification Purification: The final purification is carried out in a quartz rectifying tower under an inert atmosphere.[12] By controlling the temperature and reflux ratio, high-purity this compound suitable for optical fiber production is obtained.[12]

Applications

The primary application of this compound is as an intermediate in the production of purified germanium metal and germanium dioxide.[1][4] Its most significant use is in the manufacturing of optical fibers.[1][4][13] In this process, SiCl₄ and GeCl₄ are oxidized to their respective oxides to form a glass mixture.[1][4] By varying the flow rate of GeCl₄, the refractive index of the optical fiber can be precisely controlled.[1][4] Germanium dioxide, derived from GeCl₄, has a high refractive index and low optical dispersion, making it ideal for wide-angle camera lenses, microscopy, and the core of fiber-optic lines.[4]

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.[3][14][15]

-

Reactivity with Water: It reacts violently with water and moist air, releasing toxic and corrosive hydrogen chloride gas and germanium dioxide fumes.[3][16]

-

Health Hazards: It is a lachrymator and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[14][17] Inhalation can be fatal due to spasm, inflammation, and edema of the larynx and bronchi.[14]

-

Storage and Handling: It should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like water and bases.[3][14][18] Handling should be done under a nitrogen blanket or in an inert atmosphere.[3][14] Personal protective equipment, including chemical splash goggles, appropriate gloves, and respiratory protection, should be worn.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. teck.com [teck.com]

- 4. Germanium_tetrachloride [chemeurope.com]

- 5. datahorizzonresearch.com [datahorizzonresearch.com]

- 6. WebElements Periodic Table » Germanium » this compound [webelements.co.uk]

- 7. americanelements.com [americanelements.com]

- 8. Germanium(IV) chloride 99.99 trace metals 10038-98-9 [sigmaaldrich.com]

- 9. gauthmath.com [gauthmath.com]

- 10. Preparations and Reaction of Germanium tetrachloride_Chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. CN103183375A - Preparation purification method of this compound for optical fiber - Google Patents [patents.google.com]

- 13. Telecom optical fibre | Umicore [eom.umicore.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemos.de [chemos.de]

- 16. indium.com [indium.com]

- 17. Germanium chloride | Cl4Ge | CID 66226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. gelest.com [gelest.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of Germanium Tetrachloride (GeCl₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germanium tetrachloride (GeCl₄) is a colorless, fuming liquid that serves as a crucial intermediate in the production of high-purity germanium metal and germanium dioxide, which are vital in the semiconductor and fiber optics industries.[1][2] A thorough understanding of its molecular structure and bonding is fundamental to appreciating its chemical reactivity and physical properties. This guide provides a comprehensive overview of the molecular architecture of GeCl₄, supported by quantitative data, experimental methodologies, and visual representations.

Molecular Structure and Geometry

This compound adopts a highly symmetrical tetrahedral molecular geometry, a consequence of the central germanium atom being bonded to four chlorine atoms.[1][3] This arrangement is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory, where the four bonding pairs of electrons arrange themselves to be as far apart as possible to minimize electrostatic repulsion, resulting in a tetrahedral shape.[3][4] The molecule exhibits no lone pairs of electrons on the central germanium atom.[3][4]

Bond Angles and Bond Lengths

The high degree of symmetry in the GeCl₄ molecule results in uniform Cl-Ge-Cl bond angles of approximately 109.5°.[3][5][6] The germanium-chlorine (Ge-Cl) bond length is a critical parameter in defining the molecule's structure. Experimental and computational studies have determined this distance to be in the range of 2.10 to 2.14 Å.[1][7]

Bonding and Hybridization

The bonding in this compound can be effectively described using the concept of orbital hybridization. The central germanium atom, with a ground state electron configuration of [Ar] 3d¹⁰ 4s² 4p², undergoes sp³ hybridization.[1][3] In this process, one 4s and three 4p orbitals of the germanium atom mix to form four equivalent sp³ hybrid orbitals. These hybrid orbitals are directed towards the vertices of a tetrahedron, perfectly accommodating the four chlorine atoms.[3]

Each of the four sp³ hybrid orbitals on the germanium atom overlaps with a 3p orbital of a chlorine atom to form four strong sigma (σ) bonds. The Ge-Cl bonds are polar covalent due to the difference in electronegativity between germanium (2.01) and chlorine (3.16).[1] However, the symmetrical tetrahedral arrangement of the polar bonds causes their dipole moments to cancel each other out, resulting in a nonpolar molecule with a net dipole moment of zero.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Molecular Geometry and Bonding Parameters

| Parameter | Value | Reference |

| Molecular Formula | GeCl₄ | [8] |

| Molecular Geometry | Tetrahedral | [1][3] |

| Point Group | Td | [1][9] |

| Ge-Cl Bond Length | ~2.10 - 2.14 Å | [1][7] |

| Cl-Ge-Cl Bond Angle | ~109.5° | [3][5][6] |

| Hybridization | sp³ | [1][3] |

Table 2: Spectroscopic Data (Vibrational Frequencies)

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | A₁ | 396 | Symmetric stretch |

| ν₂ | E | 134 | Degenerate deformation |

| ν₃ | T₂ | 453 | Degenerate stretch |

| ν₄ | T₂ | 172 | Degenerate deformation |

| [9] |

Table 3: Thermodynamic Properties

| Property | Value | Units |

| Molar Mass | 214.452 | g/mol |

| Melting Point | -49.5 | °C |

| Boiling Point | 86.5 | °C |

| Standard Enthalpy of Formation (liquid) | -531.8 | kJ/mol |

| [1] |

Experimental Protocols

The determination of the molecular structure of this compound relies on several key experimental techniques.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds like GeCl₄.

Methodology:

-

A high-energy beam of electrons is generated from an electron gun.

-

This electron beam is directed towards a jet of gaseous GeCl₄ molecules effusing from a nozzle in a vacuum chamber.

-

The electrons are scattered by the electrostatic potential of the GeCl₄ molecules. The scattering pattern is a function of the interatomic distances within the molecule.

-

The scattered electrons produce a diffraction pattern of concentric rings on a photographic plate or a CCD detector.

-

The intensity of these rings is measured as a function of the scattering angle.

-

A radial distribution function is then mathematically derived from the diffraction pattern. This function provides information about the probability of finding two atoms at a certain distance from each other.

-

By analyzing the peaks in the radial distribution curve, the Ge-Cl and Cl-Cl distances can be determined with high precision. From these distances, the bond angles can be calculated using trigonometry.

X-ray Crystallography

To study the structure of GeCl₄ in the solid state, single-crystal X-ray diffraction is employed.[10]

Methodology:

-

A single crystal of GeCl₄ is grown, typically by cooling the liquid below its freezing point in a capillary tube.

-

The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

-

The positions and intensities of these diffracted spots are recorded on a detector.

-

The diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal.

-

The intensities of the diffraction spots are used to calculate the electron density map of the unit cell.

-

By analyzing the electron density map, the positions of the germanium and chlorine atoms can be precisely located, yielding accurate bond lengths and angles within the crystal structure.[10]

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the GeCl₄ molecule, which are related to its structure and bonding.[11][12]

Methodology:

-

Infrared (IR) Spectroscopy: A beam of infrared radiation is passed through a sample of GeCl₄. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes that result in a change in the molecular dipole moment. The transmitted light is measured, and an absorption spectrum is generated.

-

Raman Spectroscopy: A monochromatic laser beam is directed at the GeCl₄ sample. Most of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), corresponding to the vibrational energy levels of the molecule. The scattered light is collected and analyzed to produce a Raman spectrum.

-

The number and symmetry of the observed vibrational bands in the IR and Raman spectra can be predicted by group theory for a tetrahedral molecule. The agreement between the predicted and observed spectra provides strong evidence for the tetrahedral structure of GeCl₄.[9]

Visualizations

Lewis Structure and Molecular Geometry

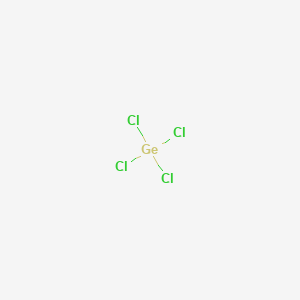

The following diagram illustrates the Lewis structure and the three-dimensional tetrahedral geometry of this compound.

Caption: Lewis structure and tetrahedral geometry of GeCl₄.

Conclusion

The molecular structure and bonding of this compound are well-characterized, with a tetrahedral geometry arising from the sp³ hybridization of the central germanium atom. This structure is confirmed by a variety of experimental techniques, including electron diffraction, X-ray crystallography, and vibrational spectroscopy. The quantitative data on its bond lengths, bond angles, and vibrational frequencies provide a detailed picture of this important industrial chemical. A thorough understanding of these fundamental properties is essential for its application in the synthesis of advanced materials.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. Gecl4 Bond Angle - Fill and Sign Printable Template Online [uslegalforms.com]

- 6. Solved Predict the ideal bond angles in GeCl4 using the | Chegg.com [chegg.com]

- 7. Materials Data on GeCl4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 8. This compound [webbook.nist.gov]

- 9. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Infra-red spectra of GeCl4, GeHCl3, and GeDCl3 | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermodynamic Data of Germanium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Germanium tetrachloride (GeCl₄). The information is compiled from various scientific sources to support research and development activities. This document presents key thermodynamic data in a structured format, details the experimental methodologies for their determination, and visualizes the relationships between these core properties.

Core Thermodynamic Data

This compound is a colorless, fuming liquid at room temperature and serves as a critical intermediate in the production of purified germanium metal and in the manufacturing of optical fibers.[1] A thorough understanding of its thermodynamic properties is essential for process optimization, safety, and material science applications.

Physical Properties

Basic physical constants for this compound are summarized below.

| Property | Value | Units |

| Molar Mass | 214.45 | g/mol |

| Melting Point | -49.5 | °C |

| Boiling Point | 86.5 | °C |

| Density (at 20°C) | 1.879 | g/cm³ |

Thermodynamic Parameters

The standard state thermodynamic data for this compound are crucial for predicting its behavior in chemical reactions.

| Thermodynamic Property | Value | Units |

| Standard Enthalpy of Formation (ΔH°f) | -531.8 | kJ/mol |

| Standard Molar Entropy (S°) | 245.6 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -462.7 | kJ/mol |

Experimental Protocols

The determination of the thermodynamic properties of this compound requires specialized experimental techniques due to its reactive and corrosive nature. The following sections detail the methodologies employed for these measurements.

Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of this compound is determined through reaction calorimetry, specifically by measuring the heat of hydrolysis.

Experimental Workflow:

Methodology:

An isoperibol calorimeter, which maintains a constant temperature in the surrounding jacket, is a suitable instrument for this measurement.

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard chemical reaction with a known enthalpy change or by electrical calibration.

-

Sample Preparation: A known mass of high-purity this compound is sealed in a thin-walled glass ampoule in an inert atmosphere to prevent premature hydrolysis.

-

Calorimetric Measurement: The sealed ampoule is placed in the calorimeter vessel containing a large excess of a suitable solvent, typically a basic solution to neutralize the HCl produced during hydrolysis. After reaching thermal equilibrium, the ampoule is broken to initiate the hydrolysis reaction: GeCl₄(l) + 2H₂O(l) → GeO₂(s) + 4HCl(aq)

-

Data Acquisition: The temperature of the calorimeter is monitored with a high-precision thermometer until the reaction is complete and thermal equilibrium is re-established.

-

Calculation: The heat of reaction is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation of GeCl₄ is then determined using Hess's law, incorporating the known standard enthalpies of formation of the products (GeO₂ and HCl).

Determination of Standard Molar Entropy by Low-Temperature Heat Capacity Measurements

The standard molar entropy of this compound is determined from low-temperature heat capacity measurements using the third law of thermodynamics.

Methodology:

-

Sample Preparation: A high-purity sample of this compound is solidified by cooling below its freezing point.

-

Calorimetric Measurement: The heat capacity (Cₚ) of the solid GeCl₄ is measured as a function of temperature from near absolute zero (0 K) to a temperature above its boiling point. This is typically done using an adiabatic calorimeter.

-

Data Analysis: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data, accounting for the entropy changes at phase transitions (melting and boiling):

S°(298.15 K) = ∫₀ᵀᵐ (Cₚ(s)/T) dT + ΔHₘ/Tₘ + ∫ᵀₘᵀᵇ (Cₚ(l)/T) dT + ΔHᵥ/Tᵥ + ∫ᵀᵇ²⁹⁸.¹⁵ (Cₚ(g)/T) dT

where Tₘ and Tᵥ are the melting and boiling temperatures, and ΔHₘ and ΔHᵥ are the enthalpies of fusion and vaporization, respectively.

Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation of this compound can be determined through two primary methods:

1. From Enthalpy and Entropy Data:

The most common method is to calculate the Gibbs free energy of formation from the experimentally determined standard enthalpy of formation (ΔH°f) and the standard molar entropies (S°) of the substance and its constituent elements in their standard states, using the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

where ΔS°f is the standard entropy of formation, calculated as:

ΔS°f = S°(GeCl₄) - [S°(Ge) + 2S°(Cl₂)]

2. From Vapor Pressure Measurements:

The Gibbs free energy can also be related to the vapor pressure of the liquid. By measuring the vapor pressure of GeCl₄ at various temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation. This data, in conjunction with other thermodynamic data, can be used to calculate the Gibbs free energy.

Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties are interconnected, as illustrated in the following diagram.

This relationship is fundamental to understanding the spontaneity of chemical processes. For a reaction to be spontaneous at a given temperature and pressure, the change in Gibbs free energy (ΔG) must be negative. The standard Gibbs free energy of formation of -462.7 kJ/mol for GeCl₄ indicates that its formation from its constituent elements (germanium and chlorine) is a spontaneous process under standard conditions.[2]

References

A Technical Guide to the Solubility of Germanium Tetrachloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of Germanium tetrachloride (GeCl₄) in various organic solvents. Due to the reactive nature of GeCl₄, particularly its sensitivity to moisture, handling and solubility determination require careful consideration of experimental conditions. This document synthesizes available qualitative data, outlines recommended experimental protocols for quantitative analysis, and discusses the underlying chemical principles governing its solubility.

Executive Summary

Qualitative Solubility Overview

This compound is widely reported to be soluble in several common organic solvents. The term "soluble" in many sources often implies miscibility, meaning it can form a homogeneous solution in all proportions.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Citation(s) |

| Halogenated Hydrocarbons | Carbon Tetrachloride (CCl₄) | Soluble / Miscible | [1][2] |

| Chloroform (CHCl₃) | Soluble / Miscible | [1] | |

| Aromatic Hydrocarbons | Benzene (C₆H₆) | Soluble / Miscible | [1][2] |

| Ethers | Diethyl Ether (C₂H₅)₂O | Soluble | [1][3] |

| Ketones | Acetone (CH₃COCH₃) | Soluble | - |

| Alcohols | Ethanol (C₂H₅OH) | Soluble (Reacts) | [1][3] |

Note on Protic Solvents: While GeCl₄ is soluble in alcohols such as ethanol, it is important to note that it will also react to form alkoxides. This reactivity should be considered when selecting a solvent for applications where the chemical integrity of GeCl₄ is critical.

Experimental Protocols for Quantitative Solubility Determination

The following section outlines a general experimental workflow for the quantitative determination of this compound solubility in a chosen organic solvent.

Materials and Equipment

-

This compound (GeCl₄): High purity, handled under inert atmosphere (e.g., in a glovebox).

-

Organic Solvent: Anhydrous grade, deoxygenated.

-

Glassware: Oven-dried and cooled under an inert atmosphere.

-

Temperature-controlled bath/shaker: To maintain constant temperature.

-

Gas-tight syringes and septa: For sample handling.

-

Analytical Instrumentation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for Germanium quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[4]

-

Inert atmosphere glovebox.

Experimental Workflow Diagram

Caption: Experimental workflow for determining GeCl₄ solubility.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Add a measured excess of this compound to a known volume or mass of the anhydrous organic solvent in a sealed, pre-weighed vial.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or bath.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The formation of a stable, undissolved phase of GeCl₄ should be visible.

-

-

Sampling:

-

After equilibration, allow any undissolved material to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the saturated solution) using a gas-tight syringe.

-

-

Sample Preparation for Analysis:

-

Immediately transfer the sample to a pre-weighed volumetric flask and dilute with a suitable solvent. The choice of dilution solvent will depend on the analytical technique. For ICP-MS or AAS, acidic aqueous solutions are typically used after careful hydrolysis of the sample.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated ICP-MS, AAS, or GC-MS to determine the concentration of Germanium.

-

-

Calculation:

-

From the concentration of Germanium in the diluted sample, calculate the concentration of GeCl₄ in the original saturated solution. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Signaling Pathways and Logical Relationships

The solubility of this compound in organic solvents is governed by intermolecular forces. The following diagram illustrates the logical relationship between the properties of GeCl₄ and the solvent that lead to good solubility.

Caption: Intermolecular forces driving GeCl₄ solubility.

Conclusion

This compound is readily soluble in a wide array of common non-polar and polar aprotic organic solvents. While precise quantitative data across a range of temperatures is not widely documented, the established qualitative solubility provides a strong basis for its use in various chemical processes. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Researchers should exercise caution due to the moisture sensitivity of this compound and perform all manipulations under an inert atmosphere.

References

An In-Depth Technical Guide to the Hydrolysis of Germanium Tetrachloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of germanium tetrachloride (GeCl₄) in aqueous solutions. It covers the fundamental reaction chemistry, intermediate species, final products, and influencing factors. Detailed experimental protocols for characterization, quantitative data, and the relevance of this process to drug development are also presented.

Introduction

This compound is a colorless, fuming liquid that serves as a crucial intermediate in the purification of germanium metal and the production of high-purity germanium dioxide (GeO₂) for applications such as fiber optics.[1] Its reaction with water, a process known as hydrolysis, is of fundamental importance in these applications and in the synthesis of organogermanium compounds with potential therapeutic properties. This guide delves into the intricate details of GeCl₄ hydrolysis to provide a thorough understanding for researchers and professionals in related fields.

The Hydrolysis of this compound: A Stepwise Process

The overall reaction of this compound with water is deceptively simple, yielding germanium dioxide and hydrochloric acid[2][3][4]:

GeCl₄ + 2H₂O → GeO₂ + 4HCl

However, this reaction does not occur in a single step. The hydrolysis proceeds through a series of rapid, successive nucleophilic substitution reactions where chloride ligands are replaced by hydroxyl groups. This results in the formation of several transient hydroxychloro-germanium species.[5]

The hydrolysis is a slow process at room temperature, following second-order kinetics, being first-order in both GeCl₄ and water. The hydrolysis rate constant has been measured at 3.2 × 10⁻⁴ s⁻¹ at 25 °C, with an activation energy of 68 kJ/mol.[5]

Reaction Pathway and Intermediate Species

The hydrolysis of GeCl₄ is a stepwise process involving the formation of various chlorohydroxygermanium intermediates. The following diagram illustrates this sequential reaction pathway.

Speciation of Germanium in Aqueous Solution: The Role of pH

The final product of GeCl₄ hydrolysis, germanic acid (Ge(OH)₄), is an amphoteric compound. Its speciation in aqueous solution is highly dependent on the pH.

Dissociation of Germanic Acid

In acidic to neutral solutions, the predominant species is the undissociated germanic acid, Ge(OH)₄. As the pH increases into the alkaline range, germanic acid undergoes successive deprotonation to form germanate anions. The primary dissociation equilibria are:

-

Ge(OH)₄ ⇌ [GeO(OH)₃]⁻ + H⁺

-

[GeO(OH)₃]⁻ ⇌ [GeO₂(OH)₂]²⁻ + H⁺

At higher germanium concentrations and alkaline pH, polymerization can occur, leading to the formation of poly-germanates.

Quantitative Data

A precise understanding of the hydrolysis process requires quantitative data on the solubility of the final product, germanium dioxide, and the dissociation of germanic acid.

Solubility of Germanium Dioxide

The final solid product of GeCl₄ hydrolysis is germanium dioxide (GeO₂). The hexagonal polymorph of GeO₂ is the form typically obtained from aqueous solutions.[6] Its solubility in water is temperature-dependent.

| Temperature (°C) | Solubility of Hexagonal GeO₂ ( g/100 mL) |

| 25 | 0.447[6] |

| 100 | 1.07[6] |

The solubility of GeO₂ is also influenced by the pH of the solution. In acidic solutions, the solubility is relatively low.[5][7][8] As the pH increases into the alkaline range, the solubility increases due to the formation of soluble germanate anions.[5]

Dissociation Constants of Germanic Acid

The acidity of germanic acid is characterized by its dissociation constants (pKa). These values are crucial for predicting the germanium species present at a given pH.

| Dissociation Equilibrium | pKa at 25°C | Reference |

| Ge(OH)₄ ⇌ [GeO(OH)₃]⁻ + H⁺ | 9.01 | [9] |

| [GeO(OH)₃]⁻ ⇌ [GeO₂(OH)₂]²⁻ + H⁺ | 12.33 | [9] |

Experimental Protocols

The study of GeCl₄ hydrolysis involves various analytical techniques to identify and quantify the species in solution. Below are outlines of common experimental protocols.

General Experimental Workflow

A typical workflow for investigating the hydrolysis of GeCl₄ involves sample preparation, analysis using various techniques, and data interpretation.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for identifying the different germanium species in solution based on their vibrational modes.

-

Sample Preparation : Prepare a series of aqueous solutions with varying pH values. Add a known concentration of GeCl₄ to each solution in a controlled manner. The sample can be placed in a quartz cuvette.

-

Instrumentation : A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The scattered light is collected and analyzed by a spectrometer.

-

Data Acquisition : Acquire Raman spectra for each sample. The characteristic Ge-Cl and Ge-O stretching and bending vibrations will appear at different wavenumbers, allowing for the identification of GeCl₄, intermediate hydroxychloro species, and germanic acid/germanates.

-

Data Analysis : Analyze the position and intensity of the Raman bands to identify the species present and their relative concentrations as a function of pH and time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁷³Ge NMR spectroscopy can provide detailed information about the coordination environment of the germanium atom.

-

Sample Preparation : Prepare solutions of GeCl₄ in D₂O at various pD values. Due to the low natural abundance and sensitivity of ⁷³Ge, higher concentrations may be required.

-

Instrumentation : A high-field NMR spectrometer is necessary. A multinuclear probe capable of detecting ⁷³Ge is required.

-

Data Acquisition : Acquire ⁷³Ge NMR spectra. The chemical shift of the ⁷³Ge signal is sensitive to the number of chlorine and hydroxyl groups attached to the germanium atom.

-

Data Analysis : Correlate the observed chemical shifts to the different GeClₓ(OH)₄₋ₓ species to monitor the progress of the hydrolysis.

Potentiometric Titration

Potentiometric titration can be used to determine the stoichiometry of the hydrolysis reaction and the pKa values of germanic acid.

-

Sample Preparation : A known amount of GeCl₄ is added to a thermostatted vessel containing deionized water.

-

Instrumentation : An autotitrator equipped with a pH electrode and a burette is used. A standard solution of a strong base (e.g., NaOH) is used as the titrant.

-

Procedure : The GeCl₄ solution is titrated with the standard base. The pH of the solution is recorded as a function of the volume of titrant added.

-

Data Analysis : The titration curve will show equivalence points corresponding to the neutralization of the HCl produced during hydrolysis and the deprotonation of germanic acid. The pKa values can be determined from the half-equivalence points.

Relevance to Drug Development

The hydrolysis of germanium compounds is of significant interest to drug development professionals, particularly in the context of organogermanium compounds, which have been investigated for their therapeutic potential.

Synthesis of Organogermanium Compounds

Many biologically active organogermanium compounds, such as 2-carboxyethylgermanium sesquioxide (Ge-132), are synthesized from precursors derived from GeCl₄.[10][11] The hydrolysis of intermediate organotrichlorogermanes is a key step in the formation of the final sesquioxide structure. Understanding and controlling this hydrolysis is crucial to ensure the purity and desired structure of the final drug substance, as contamination with inorganic germanium species like GeO₂ can lead to toxicity.[12]

The synthesis of Ge-132 typically involves the reaction of trichlorogermane (B72276) (HGeCl₃), which can be prepared from GeO₂ (a product of GeCl₄ hydrolysis), with acrylic acid to form 3-(trichlorogermyl)propanoic acid. This intermediate is then hydrolyzed to yield Ge-132.[11]

Biological Activity and "Signaling Pathways"

The biological activity of Ge-132 is believed to be mediated by its hydrolysate, 3-(trihydroxygermyl)propanoic acid (THGP).[1][13] THGP has been shown to exert immunomodulatory effects, which can be conceptualized as an interaction with biological signaling pathways.

The proposed mechanism of action involves the activation of the immune system. Ge-132 has been shown to induce the production of interferon-gamma (IFN-γ) and activate natural killer (NK) cells and macrophages.[13][14] More specifically, THGP is thought to influence the NF-κB and inflammasome pathways, leading to the polarization of macrophages towards a pro-inflammatory M1 phenotype, which is involved in anti-tumor immunity.[1][6][15]

Conclusion

The hydrolysis of this compound is a complex process involving a series of intermediate species and is highly influenced by the pH of the aqueous solution. A thorough understanding of this reaction is essential for the production of high-purity germanium materials and for the synthesis of potentially therapeutic organogermanium compounds. This guide has provided a detailed overview of the core chemical principles, analytical methodologies, and the significant implications for drug development, offering a valuable resource for researchers and scientists in the field. Further research is warranted to fully elucidate the thermodynamic parameters of the intermediate hydroxychloro-germanium species and to further explore the intricate biological pathways influenced by organogermanium compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Solved: ii) Give a chemical equation for the reaction of this compound with water. [Chemistry] [gauthmath.com]

- 3. webqc.org [webqc.org]

- 4. webqc.org [webqc.org]

- 5. mdpi.com [mdpi.com]

- 6. Germanium dioxide | GeO2 | CID 90478414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility of Germanium Dioxide in Commonly Used Acids—Effect of Acid Strength, Temperature, and Water Activity | springerprofessional.de [springerprofessional.de]

- 8. researchgate.net [researchgate.net]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gelest.com [gelest.com]

- 12. germaniumsesquioxide.com [germaniumsesquioxide.com]

- 13. Organogermanium: Potential beneficial effects on the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Discovery and First Characterization of Germanium Tetrachloride: A Technical Retrospective

Freiberg, Saxony, 1886. In the annals of chemical discovery, few events have so beautifully and immediately validated a major scientific theory as the isolation of germanium. This achievement, credited to the German chemist Clemens Winkler, not only introduced a new element to the world but also provided resounding confirmation of Dmitri Mendeleev's periodic law. At the heart of this discovery was the synthesis and characterization of Germanium Tetrachloride (GeCl₄), a volatile, fuming liquid that unlocked the properties of the elusive element Mendeleev had predicted as "eka-silicon."[1][2] This technical guide delves into the discovery and initial characterization of this compound, presenting the available data, reconstructing the likely experimental protocols of the era, and visualizing the logical and experimental pathways of this landmark discovery.

The Discovery of Germanium and the Pivotal Role of its Tetrachloride

The story of this compound begins with a newly discovered mineral from the Himmelsfürst mine near Freiberg, named argyrodite.[2][3] When Clemens Winkler, a professor at the Freiberg School of Mining, analyzed this mineral in 1886, he found that its known components—silver and sulfur—only accounted for about 93-94% of its mass.[2] This discrepancy led him on a months-long journey of meticulous chemical analysis to isolate the missing element.[2]

After successfully isolating the new element, which he named Germanium in honor of his homeland, Winkler proceeded to prepare several of its compounds to determine its chemical properties.[1] Among these, this compound was of paramount importance. By analyzing the pure this compound, Winkler was able to determine the atomic weight of the new element to be approximately 72.32.[1] This value, along with the other observed chemical properties, aligned remarkably with Mendeleev's 1871 predictions for "eka-silicon," an element he had postulated would exist below silicon in the periodic table.[1]

Initial Characterization and Physical Properties

The initial characterization of this compound by Winkler and his contemporaries provided the first quantitative data on this novel compound. Although the precision of 19th-century instrumentation was limited compared to modern standards, the early measurements were remarkably accurate.

| Property | Reported Value (Initial Characterization) | Modern Accepted Value (for comparison) |

| Appearance | Colorless, fuming liquid | Colorless, fuming liquid |

| Boiling Point | 83.1 °C | 84.0 °C |

| Melting Point | - | -49.5 °C |

| Density | - | 1.879 g/cm³ at 20 °C |

| Reactivity with Water | Readily hydrolyzed to hydrated germanium dioxide | Hydrolyzes to form GeO₂ and HCl |

Experimental Protocols of the Era

While Winkler's original publications provide a general account of his procedures, they lack the detailed, step-by-step format of modern experimental sections. The following protocols are reconstructions based on the available information and common laboratory practices of the late 19th century for the synthesis and purification of volatile metal chlorides.

Synthesis of this compound

The primary method for the initial synthesis of this compound was the direct chlorination of elemental germanium at elevated temperatures.

Objective: To synthesize this compound from elemental germanium and chlorine gas.

Apparatus:

-

A hard glass or porcelain tube furnace, capable of being heated to several hundred degrees Celsius.

-

A chlorine gas generator (e.g., reacting manganese dioxide with hydrochloric acid).

-

A series of wash bottles containing water and concentrated sulfuric acid for purifying and drying the chlorine gas.

-

A collection flask, likely cooled with a mixture of ice and salt, to condense the liquid this compound.

-

Connecting glass tubing.

Procedure:

-

A sample of purified, powdered germanium metal was placed in the center of the hard glass tube within the furnace.

-

A stream of dry chlorine gas was passed through the tube.

-

The furnace was heated, initiating the reaction between the germanium and chlorine. The likely reaction is: Ge(s) + 2Cl₂(g) → GeCl₄(l)

-

The volatile this compound vapor was carried out of the furnace by the stream of excess chlorine gas.

-

The vapor was passed through a condenser and collected as a liquid in the cooled receiving flask.

Purification of this compound

Fractional distillation was a known purification technique in the late 19th century and would have been the logical method to purify the synthesized this compound.

Objective: To purify the crude this compound from any unreacted starting materials or byproducts.

Apparatus:

-

A distillation flask with a side-arm condenser.

-

A thermometer to monitor the temperature of the vapor.

-

A collection flask.

-

A heat source (e.g., a sand bath or a carefully controlled flame).

Procedure:

-

The crude this compound was placed in the distillation flask.

-

The apparatus was assembled for distillation.

-

The flask was gently heated.

-

The fraction that distilled at a constant temperature corresponding to the boiling point of this compound (around 83°C) was collected as the purified product.

Visualizing the Discovery

The following diagrams, rendered in the DOT language for Graphviz, illustrate the logical and experimental pathways of the discovery and initial characterization of this compound.

Caption: Logical relationship between Mendeleev's prediction and Winkler's discovery.

Caption: Experimental workflow for the isolation and characterization of GeCl₄.

Conclusion

The discovery and initial characterization of this compound represent a classic example of the interplay between theoretical prediction and experimental verification in science. Clemens Winkler's meticulous work not only brought a new element to light but also solidified the predictive power of the periodic table, a cornerstone of modern chemistry. The synthesis and analysis of this simple inorganic compound, this compound, were instrumental in this pivotal moment in scientific history. The methods employed, while rudimentary by today's standards, demonstrate the ingenuity and precision of 19th-century chemists in exploring the fundamental building blocks of our world.

References

Germanium Tetrachloride (GeCl₄): A Technical Guide for Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of germanium tetrachloride (GeCl₄) as a versatile precursor for the synthesis of advanced germanium-based materials. It covers the fundamental properties of GeCl₄, essential safety protocols, and detailed methodologies for its application in producing materials such as germanium dioxide (GeO₂), elemental germanium (Ge) films, and germanium nanocrystals.

Properties of this compound

This compound is a colorless, fuming liquid with a pungent, acidic odor.[1] It serves as a crucial intermediate in the purification of germanium metal and has seen increased use as a reagent in the production of optical fibers.[1][2] Its utility as a precursor stems from its high reactivity, volatility, and ability to be hydrolyzed or reduced under controlled conditions.

Data Presentation: Physical and Chemical Properties

The key physical and chemical properties of GeCl₄ are summarized below for easy reference.

| Property | Value | References |

| Molecular Formula | GeCl₄ | [1][2] |

| Molar Mass | 214.40 g/mol | [1][3] |

| Appearance | Colorless, fuming liquid | [1][4] |

| Density | 1.879 g/cm³ (at 20 °C) | [1][3] |

| Melting Point | -49.5 °C | [1][4] |

| Boiling Point | 83.1 °C - 86.5 °C | [1][3][4] |

| Solubility | Reacts violently with water; Soluble in ether, benzene, CCl₄ | [1][4] |

| Molecular Shape | Tetrahedral | [2][3] |

| Refractive Index (n_D) | 1.464 | [1][3] |

| Stability | Stable in dry air, but hydrolyzes in moist air | [3][5] |

| Primary Hazard | Corrosive; reacts with water to form HCl and GeO₂ | [2][5] |

Safety and Handling Protocols

GeCl₄ is a hazardous substance that requires strict safety measures. It is corrosive and causes severe skin burns and eye damage.[4][5] Inhalation of its fumes can be fatal and may cause respiratory irritation.[5]

-

Handling: Always handle GeCl₄ in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile or rubber gloves, and a full chemical-resistant suit.[4][6]

-

Storage: Store containers in a cool, dry, well-ventilated area away from water, moisture, strong bases, and oxidizing agents.[4][5] Containers should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon.[6]

-

Spills: In case of a spill, neutralize with powdered sodium bicarbonate, lime, or calcium carbonate.[4] Do not use water, as it reacts violently.[5][6]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

Material Synthesis from GeCl₄ Precursors

GeCl₄ is a cornerstone precursor for a variety of germanium-based materials due to its favorable reactivity. Key applications include the synthesis of germanium dioxide, elemental germanium films, and nanocrystals.

Synthesis of Germanium Dioxide (GeO₂)

GeO₂ is widely used in optical applications, such as wide-angle camera lenses and the core of fiber-optic lines, owing to its high refractive index.[2] A common and effective method for synthesizing GeO₂ nanoparticles is the controlled hydrolysis of GeCl₄.

Experimental Protocol: Hydrolysis of GeCl₄ for GeO₂ Nanoparticle Synthesis

This protocol is adapted from a procedure for preparing GeO₂ nanoparticles through the hydrolysis of GeCl₄ in a water/ethanol system.[7]

-

Solution A Preparation: In a beaker, add 2 mL of GeCl₄ (99.99%) to 8 mL of anhydrous ethanol. Stir for 10 minutes.

-

Solution B Preparation: In a separate, larger beaker, add 8 mL of deionized water to 120 mL of anhydrous ethanol. Stir for 10 minutes.

-

Reaction: Rapidly inject Solution A into Solution B while stirring.

-

Aging: Continue to stir the resulting mixture for 3 hours at room temperature. A white precipitate of GeO₂ will form. The hydrolysis reaction is: GeCl₄ + 2H₂O → GeO₂ + 4HCl.[8]

-

Collection: Collect the white precipitate by centrifugation.

-

Washing: Wash the collected product several times with anhydrous ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product at 100°C in an oven to obtain pure GeO₂ nanoparticles.[7]

Data Presentation: Key Experimental Parameters

| Parameter | Value/Condition | Reference |

| GeCl₄ Volume | 2 mL | [7] |

| Ethanol (Solution A) | 8 mL | [7] |

| Deionized Water | 8 mL | [7] |

| Ethanol (Solution B) | 120 mL | [7] |

| Reaction Time | 3 hours | [7] |

| Reaction Temperature | Room Temperature | [7] |

| Drying Temperature | 100 °C | [7] |

Synthesis of Germanium (Ge) Films

GeCl₄ is a common precursor for depositing high-quality elemental germanium films using vapor deposition techniques, which are critical for semiconductor and optoelectronic devices.[9][10]

Chemical Vapor Deposition (CVD)

In CVD, GeCl₄ vapor is introduced into a reaction chamber with a reducing agent, typically hydrogen (H₂), at elevated temperatures. The GeCl₄ is reduced on a heated substrate surface to form a crystalline Ge film.

-

Reaction: GeCl₄(g) + 2H₂(g) ⇌ Ge(s) + 4HCl(g)

-

Conditions: Atmospheric pressure CVD (APCVD) can achieve high growth rates (e.g., 0.37 μm/min) at temperatures around 750 °C.[10] Plasma-enhanced CVD (PECVD) allows for lower deposition temperatures (e.g., 450 °C), which is beneficial for integration with other electronic components.[9]

Atomic Layer Deposition (ALD)

ALD is a technique that provides precise, atomic-level control over film thickness and conformality. While direct ALD from GeCl₄ is less common, related organometallic germanium precursors are used to deposit GeO₂ films, which can then be reduced to Ge. The process involves sequential, self-limiting surface reactions.

Data Presentation: Example ALD Parameters for GeO₂

The following data is for an ALD process using a modern heteroleptic germanium precursor, Ge(tmhd)Cl, with H₂O₂ as the oxidant.[11][12]

| Parameter | Value/Condition | Reference |

| Ge Precursor | Ge(tmhd)Cl | [11][12] |

| Oxidant | H₂O₂ | [11][12] |

| Deposition Temp. | 300 - 350 °C (ALD Window) | [11][12] |

| Growth Per Cycle (GPC) | ~0.27 - 0.3 Å/cycle | [11][12] |

| Resulting Film | Amorphous GeO₂ | [11][12] |

Synthesis of Germanium (Ge) Nanocrystals

Solution-phase synthesis allows for the production of size-controlled germanium nanocrystals (NCs), which are promising "green" materials for optoelectronic applications.[13] This is typically achieved by the chemical reduction of GeCl₄ in a controlled environment.

Experimental Protocol: Solution-Phase Reduction

Ge NCs can be synthesized by reducing GeCl₄ with a strong hydride reducing agent (e.g., LiAlH₄) within an inverse micelle system.[13] The micelles act as nano-reactors, controlling the size of the resulting nanocrystals.

-

Inert Atmosphere: All manipulations are performed in an inert atmosphere (e.g., a glovebox) to prevent the premature hydrolysis of GeCl₄.[13]

-

Micelle Formation: A surfactant is dissolved in an organic solvent to form inverse micelles.

-

Precursor Introduction: A solution of GeCl₄ is introduced into the micellar solution.

-

Reduction: A strong reducing agent, such as Lithium aluminum hydride (LiAlH₄), is added, which reduces the GeCl₄ to elemental Ge within the micelles.

-

Purification: The resulting Ge NCs are isolated and purified to remove residual reactants and surfactants. The size of the NCs can be tuned by varying the type of germanium precursor and the strength of the reducing agent.[13]

Conclusion

This compound remains a fundamentally important and highly versatile precursor in modern materials science. Its well-understood chemistry allows for the synthesis of a wide range of materials, from oxide nanoparticles and high-purity thin films to size-tunable nanocrystals. While its hazardous nature demands rigorous safety protocols, its effectiveness and adaptability ensure its continued relevance in research and industrial applications, including advanced electronics, optics, and potentially in the development of novel functional materials for biomedical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Germanium_tetrachloride [chemeurope.com]

- 3. webqc.org [webqc.org]

- 4. prochemonline.com [prochemonline.com]

- 5. teck.com [teck.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 8. lookchem.com [lookchem.com]

- 9. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 10. researchgate.net [researchgate.net]

- 11. New Heteroleptic Germanium Precursors for GeO2 Thin Films by Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Theoretical Calculations on Germanium Tetrachloride Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the properties of Germanium tetrachloride (GeCl₄). The content is structured to offer a deep dive into the computational methodologies, a comparative analysis of calculated data, and a clear visualization of the underlying theoretical frameworks. This document is intended to serve as a valuable resource for researchers and professionals engaged in computational chemistry, materials science, and drug development where understanding the behavior of such molecules is crucial.

Introduction to this compound

This compound (GeCl₄) is a colorless, fuming liquid that serves as a critical intermediate in the production of purified germanium metal and its dioxide (GeO₂). Its primary application lies in the manufacturing of high-purity germanium for semiconductor and fiber optic industries. The tetrahedral geometry of GeCl₄, analogous to other Group 14 tetrachlorides like CCl₄ and SiCl₄, makes it a subject of significant interest for theoretical and computational studies. Understanding its structural, vibrational, electronic, and thermodynamic properties at a quantum mechanical level is essential for optimizing its applications and for predicting its behavior in various chemical environments.

Computational Methodologies: A Theoretical Protocol

The theoretical investigation of this compound's properties relies on a variety of ab initio and Density Functional Theory (DFT) methods. The choice of methodology and basis set is critical for obtaining accurate predictions that correlate well with experimental findings.

High-Level Ab Initio Calculations

For highly accurate benchmark data, coupled-cluster methods are often employed. A prominent example is the CCSD(T)=FULL/cc-pVTZ level of theory, as documented in the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB).

Experimental Protocol (CCSD(T)=FULL/cc-pVTZ):

-

Method: Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)). The "FULL" keyword indicates that all electrons (core and valence) are included in the correlation treatment.

-

Basis Set: Dunning's correlation-consistent polarized Valence Triple-Zeta basis set (cc-pVTZ). This basis set provides a good balance between accuracy and computational cost for molecules containing elements up to the third row.

-

Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. For GeCl₄, this corresponds to a tetrahedral (Td) symmetry.

-

Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra and zero-point vibrational energy (ZPVE).

-

Property Calculations: Various molecular properties, such as rotational constants and energies, are calculated at the optimized geometry.

Density Functional Theory (DFT) Calculations

DFT offers a computationally less expensive alternative to high-level ab initio methods, making it suitable for a broader range of studies, including those on larger systems or involving numerous calculations. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. For germanium compounds, a variety of functionals have been utilized, including:

-

Generalized Gradient Approximation (GGA): Functionals like PBE and BLYP.

-

Hybrid Functionals: Functionals like B3LYP, which mix a portion of exact Hartree-Fock exchange with a GGA functional.

Experimental Protocol (DFT):

-

Functional Selection: Choose an appropriate exchange-correlation functional (e.g., B3LYP).

-

Basis Set Selection: Select a suitable basis set. For germanium, basis sets like 6-31G(d) or larger, such as the correlation-consistent basis sets (cc-pVDZ, cc-pVTZ), are commonly used. For heavier elements like Germanium, effective core potentials (ECPs) like the LANL2DZ are also employed to reduce computational cost.

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure.

-

Frequency Calculation: Calculate vibrational frequencies to characterize the stationary point and to obtain thermodynamic properties.

-

Electronic Property Calculation: Compute electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken charges, and polarizability.

Symmetry-Adapted Lie Algebraic Modeling

For the detailed study of vibrational spectra, specialized theoretical models can be employed. The symmetry-adapted Lie algebraic model is one such approach that has been successfully applied to GeCl₄.[1][2]

Experimental Protocol (Symmetry-Adapted Lie Algebraic Model):

-

Hamiltonian Construction: A vibrational Hamiltonian is constructed using symmetry-adapted Lie algebras to describe the vibrational modes of the tetrahedral molecule.

-

Parameter Fitting: The parameters of the Hamiltonian are fitted to reproduce experimentally observed fundamental vibrational frequencies.

-

Prediction of Overtones and Combination Bands: The fitted Hamiltonian is then used to predict the energies of higher vibrational states (overtones and combination bands).

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data obtained from various theoretical calculations and compare them with available experimental values.

Molecular Geometry

The tetrahedral structure of GeCl₄ is well-reproduced by theoretical methods. The key geometric parameter is the Ge-Cl bond length.

| Method/Basis Set | Ge-Cl Bond Length (Å) | Cl-Ge-Cl Bond Angle (°) |

| Experimental | 2.113 | 109.5 |

| CCSD(T)=FULL/cc-pVTZ | 2.146 | 109.47 |

Vibrational Frequencies

The vibrational modes of the tetrahedral GeCl₄ molecule belong to the A₁, E, and T₂ irreducible representations. The calculated and experimental frequencies are presented below.

| Mode | Symmetry | Experimental Frequency (cm⁻¹) | Lie Algebraic Model (cm⁻¹)[1][2] |

| ν₁ | A₁ (Raman) | 452 | 452.0 |

| ν₂ | E (Raman) | 171 | 171.0 |

| ν₃ | T₂ (IR, Raman) | 459 | 459.0 |

| ν₄ | T₂ (IR, Raman) | 132 | 132.0 |

Thermodynamic Properties

Key thermodynamic properties have been calculated and are compared with experimental data where available.

| Property | Experimental Value | CCSD(T)=FULL/cc-pVTZ |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -540.1 kJ/mol | - |

| Standard Molar Entropy (S°₂₉₈) | 347.9 J/(mol·K) | - |

| Heat Capacity (Cp₂₉₈) | 99.6 J/(mol·K) | - |

| Rotational Constants (A, B, C) | - | 0.0577 cm⁻¹ |

| Zero-Point Vibrational Energy (ZPVE) | - | 6.05 kJ/mol |

Electronic Properties

| Property | Calculated Value (Method dependent) |

| HOMO-LUMO Gap | Varies with functional and basis set |

| Ionization Potential | Varies with functional and basis set |

| Electron Affinity | Varies with functional and basis set |

| Dipole Moment | 0 D (due to Td symmetry) |

| Polarizability | Varies with functional and basis set |

Mandatory Visualizations

Computational Workflow for GeCl₄ Property Prediction

Caption: A generalized workflow for the theoretical calculation of this compound properties.

Relationship between Theoretical Methods and Predicted Properties

Caption: The relationship between different theoretical methods and the properties of GeCl₄ they can predict.

Molecular Dynamics of Liquid this compound

While comprehensive studies on liquid GeCl₄ are not as prevalent as for its gaseous state, the methodology for such simulations would typically follow that established for similar molecules like carbon tetrachloride (CCl₄).

Proposed Experimental Protocol (Molecular Dynamics):

-

Force Field Development: An accurate force field is paramount for reliable MD simulations. This can be developed by fitting potential energy surfaces calculated using high-level ab initio methods (like MP2 or CCSD(T)) for various dimer configurations of GeCl₄. The force field would typically include terms for bond stretching, angle bending, and non-bonded interactions (Lennard-Jones and Coulombic).

-

System Setup: A simulation box containing a sufficient number of GeCl₄ molecules (e.g., 256 or 512) is constructed. The density of the system is set to the experimental density of liquid GeCl₄ at the desired temperature.

-

Equilibration: The system is equilibrated in the desired ensemble (e.g., NVT or NPT) to reach a stable temperature and pressure.

-

Production Run: A long production run is performed to collect trajectory data.

-

Analysis: The trajectory is analyzed to calculate various properties of the liquid, such as radial distribution functions, diffusion coefficients, and thermodynamic properties.

Conclusion

Theoretical calculations provide invaluable insights into the molecular properties of this compound. High-level ab initio methods like CCSD(T) offer benchmark data for structural and energetic properties, while DFT provides a cost-effective means to explore a wider range of properties. Specialized models like the symmetry-adapted Lie algebraic approach can yield highly accurate vibrational spectra. While the body of literature on systematic computational studies of GeCl₄ is not as extensive as for some other molecules, the existing data and established methodologies provide a solid foundation for future research. This guide serves as a comprehensive summary of the current state of theoretical knowledge on GeCl₄ and a methodological reference for further computational investigations.

References

Methodological & Application

Application Note: The Role and Application of Germanium Tetrachloride in Optical Fiber Manufacturing

Audience: Researchers, scientists, and professionals in materials science and telecommunications.

Introduction The manufacturing of optical fibers is a high-precision process demanding materials of exceptional purity to ensure minimal signal loss (attenuation) and optimal performance.[1] Optical fibers guide light over long distances using the principle of total internal reflection, which requires a core material with a higher refractive index than the surrounding cladding.[1] Silicon dioxide (SiO₂) is the primary material for both core and cladding, but its refractive index must be precisely modified.[2] Germanium tetrachloride (GeCl₄) is the principal dopant used to increase the refractive index of the silica (B1680970) glass in the fiber's core.[3][4] By carefully controlling the concentration of GeCl₄ during the manufacturing process, the refractive index profile of the fiber can be tailored to create high-performance single-mode and multimode fibers.[2][5] This document details the properties of GeCl₄, the protocols for its use in manufacturing, and the underlying chemical processes.

Physicochemical Properties of this compound

This compound is a colorless, fuming liquid that serves as a crucial precursor in the production of germanium dioxide (GeO₂), the dopant that raises the refractive index of the fiber core.[5][6] Its volatility allows it to be easily transported in a vapor phase for chemical vapor deposition processes.[7]

Table 1: Physicochemical Properties of this compound (GeCl₄)

| Property | Value | References |

|---|---|---|

| Molar Mass | 214.40 g/mol | [5] |

| Appearance | Colorless fuming liquid | [5][8] |

| Density | 1.879 g/cm³ (at 20 °C) | [5] |

| Melting Point | -49.5 °C | [5][8] |

| Boiling Point | 86.5 °C | [5][8] |

| Refractive Index (n_D) | 1.464 | [5] |

| Solubility | Hydrolyzes in water; Soluble in ether, benzene, CCl₄ |[5][8] |

Mechanism of Action: Chemical Vapor Deposition

The most common methods for fabricating optical fiber preforms are Modified Chemical Vapor Deposition (MCVD), Outside Vapor Deposition (OVD), and Vapor Axial Deposition (VAD).[2] In all these methods, GeCl₄ and silicon tetrachloride (SiCl₄) are oxidized at high temperatures to form germanium dioxide (GeO₂) and silicon dioxide (SiO₂), respectively.[2][9] These oxides deposit as fine soot particles on a substrate.[10]

The primary chemical reactions are:

The GeO₂ becomes incorporated into the SiO₂ glass matrix, increasing its refractive index. The flow rate of GeCl₄ is varied to control the amount of GeO₂ doping, thereby defining the refractive index profile of the core.[5][6]

Experimental Protocols: Modified Chemical Vapor Deposition (MCVD)

MCVD is a widely used process for manufacturing high-quality optical fiber preforms.[10][12] It involves the deposition of doped and undoped silica glass layers on the inner surface of a rotating, high-purity quartz substrate tube.[10][13]

Materials and Equipment:

-

High-purity quartz substrate tube

-

Gas delivery system with mass flow controllers for SiCl₄, GeCl₄, O₂, and other gases[14]

-

Bubbler system to vaporize liquid precursors (SiCl₄, GeCl₄)[7]

-

Glass-working lathe to rotate the substrate tube

-

Exhaust gas scrubbing system

Protocol Steps:

-

Substrate Preparation: A high-purity quartz tube is mounted on a lathe and cleaned thoroughly.[1][15]

-

Vapor Deposition: The tube is rotated and heated by a traversing oxy-hydrogen torch to temperatures of 1600–1800°C.[1] A precisely controlled mixture of SiCl₄, GeCl₄, and O₂ is passed through the inside of the tube.[1][7]

-

Soot Formation and Sintering: The high temperature triggers the oxidation of SiCl₄ and GeCl₄. The resulting SiO₂ and GeO₂ particles (soot) are deposited on the inner wall of the tube via thermophoresis.[10][13] As the torch passes, it sinters the porous soot layer into a solid, transparent glass layer.[2][13]

-